molecular formula C8H10N2O3 B3144494 3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 55243-17-9

3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B3144494
CAS RN: 55243-17-9
M. Wt: 182.18 g/mol
InChI Key: WQDGNPHAMHPJHK-UHFFFAOYSA-N
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Description

3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid, also known as HIPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIPP is a bicyclic compound that contains an imidazole ring fused with a pyridine ring, and a carboxylic acid group at the 1 position. The unique structure of HIPP makes it an interesting compound to study, and its potential applications in scientific research are vast.

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research on 3-oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid focuses mainly on its synthesis and application in the creation of novel compounds with potential biological activities. This compound serves as a precursor or an intermediate in the synthesis of various heterocyclic compounds, demonstrating the versatility and importance of this chemical in medicinal chemistry and drug design.

  • A study by Bakhite et al. (2005) presented the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems using a key compound similar to the 3-oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid structure. These compounds have shown potential for further functionalization and exploration in the field of heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Goryaeva et al. (2015) developed a new three-component approach to synthesize 7-hydroxy-7-(polyfluoroalkyl)hexahydroimidazo[1,2-a]pyridin-5(1H)-ones, showcasing the compound's utility in creating fluorine-containing heterocycles with high diastereoselectivity and regiospecificity (Goryaeva et al., 2015).

  • Marandi (2018) described the efficient synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction, highlighting the compound's application in combinatorial chemistry and its significance in the discovery of new materials with medicinal and biological relevance (Marandi, 2018).

Potential Applications in Material Science

The compound and its derivatives have also been explored for potential applications beyond medicinal chemistry, such as in material science and as intermediates in the synthesis of complex organic molecules.

  • Shi et al. (2016) demonstrated that organic fluorophores derived from a similar structure to 3-oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid are the main ingredients and fluorescence origins of carbon dots with high fluorescence quantum yields. This finding suggests potential applications in the development of fluorescent materials and bioimaging agents (Shi et al., 2016).

properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-imidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7(12)6-5-3-1-2-4-10(5)8(13)9-6/h1-4H2,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDGNPHAMHPJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(NC2=O)C(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 3
3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 4
3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 5
3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 6
3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid

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